molecular formula C17H16F4N2O3S B2653913 2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235282-17-3

2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2653913
CAS No.: 1235282-17-3
M. Wt: 404.38
InChI Key: LSVKVYYJERGKOP-UHFFFAOYSA-N
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Description

2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by the presence of a fluorophenyl group, a sulfonamide linkage, and a trifluoroethyl acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate through halogenation reactions.

    Sulfonamide Formation: The intermediate is then reacted with sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

    Acetamide Formation: The final step involves the reaction of the sulfonamide intermediate with 2,2,2-trifluoroethylamine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the sulfonamide or acetamide groups.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of active pharmaceutical ingredients.

    Material Science: Its unique chemical structure makes it suitable for developing new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, while the fluorophenyl and trifluoroethyl groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((3-chlorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
  • 2-(4-((3-bromophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and overall stability. The trifluoroethyl group also contributes to its distinct chemical behavior, making it a valuable compound for various applications.

Biological Activity

The compound 2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula: C16H16F3N3O2S
  • Molecular Weight: 373.37 g/mol
  • IUPAC Name: this compound

The compound features a trifluoroethyl group, which is known to enhance lipophilicity and potentially improve bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of pain management and inflammation. Notable findings include:

  • TRPV1 Antagonism : The compound has been evaluated as an antagonist of the transient receptor potential vanilloid 1 (TRPV1), which plays a significant role in pain perception. In vitro studies demonstrated that it effectively inhibited capsaicin-induced responses in human TRPV1 channels with a binding affinity (K_i) as low as 0.2 nM, indicating strong antagonistic properties .
  • Analgesic Effects : In animal models of neuropathic pain, the compound showed significant analgesic effects, outperforming traditional analgesics with minimal side effects. This suggests its potential as a safer alternative for pain management .
  • Anti-inflammatory Activity : The compound also exhibited anti-inflammatory properties in various models. It was shown to reduce inflammatory markers and cytokine production in vitro, supporting its use in conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of TRPV1 : By blocking TRPV1 channels, the compound prevents the influx of calcium ions into neurons that typically occurs during pain signaling.
  • Reduction of Pro-inflammatory Cytokines : The compound downregulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Neuropathic Pain : In a controlled trial involving rats with induced neuropathic pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups. The study reported an approximate 70% reduction in pain sensitivity at optimal doses .
  • Inflammation Model : Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound reduced edema significantly after both acute and chronic administration, showcasing its therapeutic potential in inflammatory conditions .

Data Summary

Biological Activity Effect Reference
TRPV1 AntagonismK_i = 0.2 nM
Analgesic Effects70% reduction in pain sensitivity
Anti-inflammatory ActivitySignificant reduction in edema

Properties

IUPAC Name

2-[4-[(3-fluorophenyl)methylsulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4N2O3S/c18-14-3-1-2-13(8-14)10-27(25,26)23-15-6-4-12(5-7-15)9-16(24)22-11-17(19,20)21/h1-8,23H,9-11H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVKVYYJERGKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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